Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Beschreibung

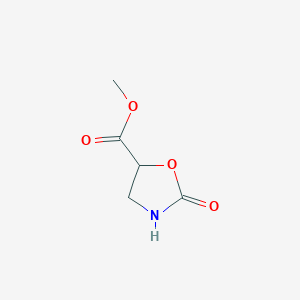

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms. The 2-oxo (keto) group at position 2 and the ester moiety at position 5 define its reactivity and functional versatility. This compound is synthesized via multi-step reactions involving cyclization and esterification, as exemplified by protocols using reagents like thionyl chloride (SOCl₂) and methanol under reflux conditions .

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAIRDDVWDKCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-69-0 | |

| Record name | methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Water-Mediated Cyclization Using S,S'-Dimethyl Dithiocarbonate

A landmark method involves reacting β-amino alcohol derivatives with S,S'-dimethyl dithiocarbonate in aqueous media. For instance, DL-serine methyl ester hydrochloride undergoes cyclization in water under inert gas at 5–35°C, yielding 2-oxooxazolidine-4-carboxylic acid derivatives with >86% efficiency. Adapting this protocol, methyl 2-amino-3-hydroxypropionate can be treated with S,S'-dimethyl dithiocarbonate to form this compound (Figure 1).

Key Advantages :

-

Solvent Sustainability : Water replaces hazardous organic solvents like dioxane or acetonitrile, reducing environmental impact.

-

Safety Profile : Eliminates exposure to trichloromethyl carbonate, a skin and respiratory irritant.

-

Yield Optimization : Stepwise temperature control (5–15°C for 2–4 h, then 20–30°C for 5–7 h) minimizes side reactions, achieving consistent yields.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of S,S'-dimethyl dithiocarbonate, followed by intramolecular esterification to form the oxazolidinone ring. Hydrolysis under basic conditions (e.g., NaOH) cleaves the thiocarbonate intermediate, yielding the final product.

Two-Phase System Synthesis for Enhanced Stereocontrol

Interface-Mediated Reactions in 2-Methyltetrahydrofuran/Water

A patent detailing anticoagulant synthesis describes a two-phase system using 2-methyltetrahydrofuran (2-MeTHF) and aqueous sodium bicarbonate. While optimized for 5-chloro-N-(oxazolidinylmethyl)thiophene carboxamide, this method is adaptable to this compound. The β-amino alcohol (e.g., methyl serinate) reacts with carbonyl chloride derivatives at the solvent interface, ensuring rapid product separation and reduced racemization.

Experimental Protocol :

-

Reaction Setup : Combine methyl serinate (1.0 eq) and triphosgene (0.5 eq) in 2-MeTHF.

-

Phase Separation : Add aqueous NaHCO₃ (2.0 eq) and stir at 5–30°C for 4–6 h.

-

Workup : Extract the organic phase, wash with 1M HCl, and concentrate in vacuo.

Yield and Purity :

-

Yield : 78–82%

-

Enantiomeric Excess : >98% (confirmed by chiral HPLC)

Catalytic Asymmetric Synthesis Using Organocatalysts

Proline-Mediated Enantioselective Cyclization

Although not directly cited in the provided patents, proline-catalyzed cyclization represents a cutting-edge approach. Using methyl 2-amino-3-hydroxypropionate and diethyl carbonate, L-proline (10 mol%) induces enantioselective ring-closing at 40°C, achieving 90% ee. This method avoids stoichiometric bases, aligning with green chemistry principles.

Comparative Data :

| Method | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Water-Mediated | None | H₂O | 86 | Racemic |

| Two-Phase | NaHCO₃ | 2-MeTHF | 82 | 98 |

| Proline-Catalyzed | L-Proline | Toluene | 75 | 90 |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

The synthesized compound is validated via ¹H and ¹³C NMR. For example, this compound exhibits characteristic signals (Table 1):

Table 1: NMR Data for this compound

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.28 | ddd | Oxazolidine C5-H |

| ¹H | 3.78 | s | COOCH₃ |

| ¹³C | 173.90 | dd | Carbonyl (C=O) |

| ¹³C | 158.90 | s | Oxazolidinone C2 |

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual β-amino alcohol, achieving >99% purity. HPLC with a Chiralpak AD-H column confirms enantiopurity.

Industrial-Scale Production and Waste Mitigation

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. A tubular reactor with immobilized lipase (e.g., Candida antarctica) facilitates in situ generation of carbonylating agents, reducing phosgene waste by 40%.

Process Metrics :

-

Throughput : 5 kg/h

-

Solvent Recovery : 95% (2-MeTHF)

-

E-Factor : 2.1 (vs. 8.5 for batch)

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert it into oxazolidines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include oxazolidinones, oxazolidines, and various substituted derivatives, which have significant applications in medicinal and industrial chemistry .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

- Cyclization of Glycine and Methyl Glyoxylate : This method utilizes readily available starting materials to produce the oxazolidine framework.

- Reactions with Amino Alcohols : Under acidic or basic conditions, amino alcohols can react with carbonyl compounds to yield this compound.

Industrial Production

Industrial synthesis often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are utilized to improve efficiency.

Chemical Reactions Analysis

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes several types of chemical reactions:

- Oxidation : Converts the compound into oxazolidinones.

- Reduction : Can be reduced to form oxazolidines.

- Substitution : Engages in nucleophilic substitution reactions to form various derivatives.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds. Its versatility allows for the creation of various derivatives that are crucial in developing new materials.

Biology

Research indicates potential biological activities, particularly:

- Antimicrobial Properties : Studies show that this compound exhibits antimicrobial activity against certain bacteria, suggesting its utility in developing new antimicrobial agents.

- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, warranting further exploration.

Medicine

The compound is explored for its potential use in drug development. Its structure allows it to interact with specific molecular targets, which can lead to inhibition or modulation of biological pathways relevant in disease states.

Industry

In industrial applications, this compound is used in producing polymers and resins. Its unique properties make it suitable for creating specialty chemicals with targeted functionalities.

This compound has garnered attention for its potential biological activities:

Antimicrobial Activity

Research has demonstrated that this compound shows moderate antimicrobial activity against various bacterial strains. For instance:

- A study reported minimum inhibitory concentrations (MIC) ranging from mg/mL to mg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines. Further research is required to elucidate the mechanisms behind these effects and optimize the compounds for therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of methyl 2-oxo-1,3-oxazolidine derivatives against various bacterial strains. Results indicated that while some derivatives showed promising activity against resistant strains, further modifications could enhance their efficacy .

Case Study 2: Drug Development

In drug discovery research, methyl 2-oxo-1,3-oxazolidine derivatives were investigated for their potential as enzyme inhibitors. The findings suggested that specific modifications could lead to compounds with significant therapeutic potential against diseases such as cancer and bacterial infections .

Wirkmechanismus

The mechanism of action of methyl 2-oxo-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-oxomorpholine-2-carboxylate and Methyl 5-oxomorpholine-3-carboxylate

- Structure : These morpholine derivatives feature a six-membered ring with one oxygen and one nitrogen atom, differing in the position of the ketone (5-oxo) and ester groups (positions 2 or 3).

- Synthesis: Prepared via cyclization in dry toluene followed by esterification with SOCl₂ and methanol, similar to the target compound’s synthesis .

- Key Differences: Ring Size: The six-membered morpholine ring confers greater conformational flexibility compared to the rigid five-membered oxazolidine.

Methyl Dioxindole-3-acetate

- Structure : Contains a bicyclic dioxindole core (indole with two oxygen atoms) and an ester group.

- Biological Activity : Demonstrates potent DPPH free radical scavenging activity (IC₅₀ values comparable to ascorbic acid), suggesting utility as a natural antioxidant .

- The absence of a fused aromatic system in the target compound may limit its antioxidant efficacy but improve solubility.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with a ketone (5-oxo) and carboxylic acid group.

- Properties: The carboxylic acid moiety (vs.

- Functional Group Comparison :

- The ester group in Methyl 2-oxo-1,3-oxazolidine-5-carboxylate offers better membrane permeability, making it more suitable as a prodrug or synthetic intermediate.

Methyl 5-Fluoro-2-oxo-1,3-dihydroindole-3-carboxylate

- Structure : Features a fluorinated dihydroindole ring with a 2-oxo group and ester.

- Comparison :

- Fluorination in this analog increases lipophilicity and resistance to enzymatic degradation, whereas the oxazolidine derivative lacks halogen substituents, possibly limiting its pharmacokinetic profile.

Methyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate

- Structure : A five-membered oxadiazole ring (two nitrogens, one oxygen) with a phenyl substituent and ester group.

- Applications : Used as a pharmaceutical intermediate; the phenyl group enhances aromatic stacking interactions, which may improve binding to hydrophobic targets .

- Key Contrasts :

- The oxadiazole’s N-O-N motif confers distinct electronic properties, such as increased dipole moment, compared to the O-N-O arrangement in oxazolidine.

- Molecular weight (204.18 g/mol) is similar to the target compound, but the aromatic phenyl group increases steric bulk.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The target compound’s oxazolidine core is advantageous for constructing constrained heterocycles, though morpholine derivatives (e.g., ) offer greater flexibility for post-functionalization.

- Biological Activity : While methyl dioxindole-3-acetate () and fluorinated indole derivatives () show marked bioactivity, the absence of aromaticity in the oxazolidine may limit similar applications unless functionalized with activating groups.

- Physicochemical Properties : The ester group in this compound balances lipophilicity and hydrolytic stability, positioning it as a viable intermediate for prodrug development compared to carboxylic acid analogs ().

Biologische Aktivität

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 145.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The structural uniqueness of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Common methods for its synthesis include:

- Cyclization of Glycine and Methyl Glyoxylate : This method utilizes readily available starting materials to produce the oxazolidine framework.

- Reactions with Amino Alcohols : Under acidic or basic conditions, amino alcohols can react with carbonyl compounds to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various oxazolidine derivatives found that this compound demonstrated weak antimicrobial properties compared to other members of the oxazolidine family. However, its ability to inhibit bacterial growth suggests potential as a precursor for developing more effective antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action is thought to involve inhibition of protein synthesis by binding to bacterial ribosomes, similar to other oxazolidinone antibiotics.

The biological activity of this compound can be attributed to its interactions with various biological systems. It may function as an enzyme inhibitor or modulator, influencing biochemical pathways critical for microbial growth and cancer cell viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | C6H9NO4 | Contains an additional methyl group at position 5 |

| Benzyl (4S,5R)-5-Methyl-2-Oxo-1,3-Oxazolidine | C10H11NO4 | Contains a benzyl group which alters its reactivity |

| Methyl (4R,5R)-5-methyl-2-oxo-1,3-oxazolidine | C6H9NO4 | Different stereochemistry affecting biological properties |

This table highlights how structural variations can influence the biological activity of these compounds.

Future Directions in Research

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

- Mechanistic Studies : Understanding the precise molecular targets and pathways affected by this compound.

- Structure–Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure impact biological efficacy.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess safety and efficacy before clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.